4-(thiophen-2-yl)-1-(9H-xanthene-9-carbonyl)piperidine
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Overview
Description
4-(thiophen-2-yl)-1-(9H-xanthene-9-carbonyl)piperidine is a complex organic compound that features a thiophene ring, a xanthene moiety, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(thiophen-2-yl)-1-(9H-xanthene-9-carbonyl)piperidine typically involves multi-step organic reactions. One common approach is to start with the synthesis of the xanthene derivative, followed by the introduction of the piperidine ring and finally the thiophene group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-(thiophen-2-yl)-1-(9H-xanthene-9-carbonyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the xanthene moiety can be reduced to form alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones from the thiophene ring.
Reduction: Alcohols from the xanthene carbonyl group.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-(thiophen-2-yl)-1-(9H-xanthene-9-carbonyl)piperidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(thiophen-2-yl)-1-(9H-xanthene-9-carbonyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(thiophen-2-yl)-1-(9H-xanthene-9-carbonyl)morpholine
- 4-(thiophen-2-yl)-1-(9H-xanthene-9-carbonyl)pyrrolidine
- 4-(thiophen-2-yl)-1-(9H-xanthene-9-carbonyl)piperazine
Uniqueness
4-(thiophen-2-yl)-1-(9H-xanthene-9-carbonyl)piperidine is unique due to the combination of its structural components. The presence of the thiophene ring imparts specific electronic properties, while the xanthene moiety contributes to its fluorescent characteristics. The piperidine ring enhances its potential as a bioactive compound, making it a versatile molecule for various applications.
Properties
IUPAC Name |
(4-thiophen-2-ylpiperidin-1-yl)-(9H-xanthen-9-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2S/c25-23(24-13-11-16(12-14-24)21-10-5-15-27-21)22-17-6-1-3-8-19(17)26-20-9-4-2-7-18(20)22/h1-10,15-16,22H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFQMBXXPWEPES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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